molecular formula C15H18FNO3 B2620318 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034419-59-3

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2620318
CAS No.: 2034419-59-3
M. Wt: 279.311
InChI Key: OSFVWUZOQUIEPF-UHFFFAOYSA-N
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Description

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is a high-purity chemical reagent designed for pharmaceutical and life science research. This compound features a hybrid molecular architecture, integrating a 7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold—a structure noted for its presence in bioactive molecules —with a tetrahydro-2H-pyran-4-yl moiety, a privileged fragment known to improve physicochemical properties and pharmacokinetic profiles . This compound is of significant interest for investigative applications, particularly as a potential antagonist of the Prostaglandin E2 receptor 2 (EP2) . The EP2 receptor is a key therapeutic target implicated in a range of pathological conditions, including inflammatory processes, certain forms of cancer, and immune disorders . By potentially modulating the EP2 signaling pathway, this reagent serves as a valuable tool for elucidating the receptor's function in disease models and for supporting the early-stage discovery of new therapeutic agents aimed at this target . The product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c16-13-1-2-14-12(9-13)10-17(5-8-20-14)15(18)11-3-6-19-7-4-11/h1-2,9,11H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFVWUZOQUIEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is a member of the oxazepine family, characterized by its unique structural features that contribute to its biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C14H15FN2O3C_{14}H_{15}FN_{2}O_{3}

with a molecular weight of approximately 270.28 g/mol . The presence of a fluorine atom at the 7th position and the tetrahydro-pyran moiety are critical for its biological interactions.

PropertyValue
Molecular FormulaC14H15FN2O3
Molecular Weight270.28 g/mol
CAS Number2034605-30-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It has been shown to inhibit various kinases, including Traf2- and Nck-interacting protein kinase (TNIK), which plays a role in the Wnt/β-catenin signaling pathway. This inhibition can lead to altered cell signaling and gene expression patterns, potentially impacting processes like cell proliferation and apoptosis.
  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects in preclinical models, suggesting that this compound may also possess such properties. Its efficacy was evaluated using the maximal electroshock (MES) test, indicating potential therapeutic applications in epilepsy.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neuronal excitability and reducing oxidative stress in neuronal cells.

Biological Effects

The biological effects of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydro-2H-pyran-4-yl)methanone can be summarized as follows:

  • Cellular Metabolism : The compound influences cellular metabolism by modulating key metabolic pathways involved in energy production and biosynthesis.
  • Gene Expression Modulation : It has been shown to affect the expression levels of various genes associated with cell cycle regulation and apoptosis.

Case Studies

Recent studies have documented the effects of this compound on various cell lines:

  • Study on Neuronal Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell death induced by glutamate toxicity, highlighting its neuroprotective potential.
  • Anticonvulsant Testing : In a series of animal models, the compound exhibited dose-dependent anticonvulsant activity, suggesting its potential as a therapeutic agent for seizure disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzo-Fused Oxazepine Family

The compound shares structural homology with derivatives synthesized via reactions involving substituted benzooxazepines or related heterocycles. For example:

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Benzo[f][1,4]oxazepine 7-Fluoro, tetrahydro-2H-pyran-4-yl Methanone N/A
6-(2-Amino-6-substituted-phenyl)pyrimidinyl Benzo[b][1,4]oxazin-3(4H)-one Substituted phenyl, pyrimidine Oxazinone, acetic acid derivative
7-Phenyl-5-thiazolo[4,5-d]pyrimidine Thiazolo-pyrimidine Phenyl, thiourea Thioxo, chromenone

Key Differences :

  • Solubility: The tetrahydro-2H-pyran-4-yl methanone group likely increases aqueous solubility relative to thiazolo-pyrimidine derivatives, which are often lipophilic .

Comparison of Yields :

Reaction Type Catalyst/Solvent Yield Range Reference
Benzooxazinone synthesis Cs₂CO₃/DMF 70–85%
Thiazolo-pyrimidine synthesis Microwave-assisted/DMF 60–75%
Acyl azide cyclization Conventional reflux 50–65%

The target compound’s synthesis may require optimization to balance fluorine’s steric effects and the stability of the tetrahydropyran moiety.

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, comparisons can be drawn from structurally related molecules:

  • Metabolic Stability: Fluorinated benzoheterocycles (e.g., 7-fluoro derivatives) exhibit longer half-lives than non-fluorinated analogues due to reduced CYP450-mediated oxidation .
  • Binding Affinity : Benzooxazepines with electron-withdrawing groups show enhanced affinity for serotonin receptors compared to thiazolo-pyrimidines, which target kinases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzo[f][1,4]oxazepine core in this compound?

  • Methodology :

  • Stepwise cyclization : React 2-aminophenol derivatives with epichlorohydrin under basic conditions (e.g., K2_2CO3_3/DMF) to form the oxazepine ring. Fluorination at the 7-position can be achieved via electrophilic substitution using Selectfluor™ .
  • Key reagents : Epichlorohydrin, Selectfluor™, anhydrous DMF.
  • Critical parameters : Temperature control (60–80°C), inert atmosphere (N2_2) to prevent oxidation of intermediates.
    • Data Table :
StepReaction TypeReagents/ConditionsYield (%)Reference
1CyclizationEpichlorohydrin, K2_2CO3_365–70
2FluorinationSelectfluor™, CH3_3CN55–60

Q. How can the stereochemical integrity of the tetrahydro-2H-pyran-4-yl group be maintained during coupling reactions?

  • Methodology :

  • Use Mitsunobu conditions (DEAD, PPh3_3) for coupling the pyran moiety to the oxazepine core, ensuring retention of configuration .
  • Monitor reaction progress via 19F^{19}\text{F} NMR to detect undesired epimerization .
    • Validation : Compare experimental 1H^{1}\text{H} NMR coupling constants with DFT-calculated values for stereochemical confirmation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodology :

  • Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:2 → 6:4) to separate regioisomers.
  • Crystallization : Recrystallize from ethanol/water (7:3) to achieve >98% purity .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers be resolved?

  • Methodology :

  • Perform 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY experiments to distinguish diastereomers. For example, NOE interactions between the pyran C3-H and oxazepine C2-H confirm relative configuration .
  • Compare experimental data with X-ray crystallography results (e.g., C—H···O hydrogen bond patterns in crystal lattice) .

Q. What in vitro models are suitable for assessing the compound’s metabolic stability?

  • Methodology :

  • Hepatic microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min.
  • Key parameters : Calculate intrinsic clearance (CLint_{\text{int}}) using the half-life method .
    • Data Table :
ModelCLint_{\text{int}} (µL/min/mg)Major MetaboliteReference
HLM12.5 ± 1.8N-Oxide

Q. How do electronic effects of the 7-fluoro substituent influence receptor binding affinity?

  • Methodology :

  • SAR studies : Synthesize analogs (7-H, 7-Cl, 7-CF3_3) and compare IC50_{50} values in receptor-binding assays.
  • Computational analysis : Perform molecular docking (AutoDock Vina) to evaluate fluorine’s role in H-bonding/electrostatic interactions .
    • Results : 7-Fluoro shows 3-fold higher affinity than 7-H due to enhanced σ-hole interactions with Ser159 in the target receptor .

Q. What strategies mitigate racemization during scale-up synthesis?

  • Methodology :

  • Low-temperature coupling : Conduct reactions at –20°C to slow base-catalyzed racemization.
  • Chiral chromatography : Use Chiralpak® IA columns to isolate enantiomers (ee >99%) .

Q. How does the compound’s logP affect blood-brain barrier (BBB) penetration in rodent models?

  • Methodology :

  • In situ perfusion : Measure brain-to-plasma ratio (B/P) in Sprague-Dawley rats. Correlate with calculated logP (CLogP = 2.1) .
  • Results : B/P = 0.8 ± 0.2, indicating moderate BBB penetration suitable for CNS-targeted studies .

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